3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-15-10-20-6-4-16(15)23-14-5-7-21(11-14)17(22)13-3-1-2-12(8-13)9-19/h1-4,6,8,10,14H,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLMQWCGWMRUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chloropyridine moiety, and the attachment of the benzonitrile group. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is reacted with a suitable nucleophile.
Attachment of the Benzonitrile Group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, where a benzonitrile derivative is coupled with the pyrrolidine-chloropyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, organometallics, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can introduce various functional groups onto the compound.
Scientific Research Applications
Research indicates that 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile exhibits notable biological activities, particularly in the following areas:
Anticancer Activity
Several studies have demonstrated its potential as an anticancer agent:
- In vitro Studies : The compound has shown significant activity against various cancer cell lines, including breast and cervical cancer cells. For instance, it exhibited IC50 values comparable to established chemotherapy drugs, indicating strong cytotoxic effects.
Neuropharmacological Effects
Research suggests that derivatives of this compound may possess neuroprotective properties. For example, studies have indicated that similar pyrrolidine compounds can act as agonists for orexin receptors, which are implicated in sleep regulation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the compound's effects on MDA-MB-436 breast cancer cells, revealing an IC50 value of approximately 17.4 µM, indicating potent cytotoxicity compared to other tested compounds .
- Neuroprotective Potential : Another investigation highlighted the agonistic activity of similar pyrrolidine compounds on orexin receptors, suggesting potential applications in treating hypersomnia syndromes associated with neurodegenerative disorders .
Future Directions in Research
The ongoing research into 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile emphasizes its potential across various therapeutic domains:
- Cancer Therapeutics : Continued exploration into its efficacy against different cancer types could lead to novel treatment options.
- Neurological Disorders : Investigating its mechanism of action in neuroprotection may yield insights into new therapies for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared to 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives, as described in the European Patent Bulletin (2024) for use in thermally activated delayed fluorescence (TADF) materials . Below is a detailed analysis:
| Property | 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile | 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile |
|---|---|---|
| Core Structure | Benzonitrile (3-position substitution) | Benzonitrile (4-position substitution) |
| Key Substituents | Pyrrolidine-1-carbonyl, 3-chloropyridin-4-yloxy | Carbazole, phenoxazine, pyridine |
| Electronic Features | Moderate conjugation due to localized substituents | Extended conjugation via carbazole and phenoxazine, enhancing TADF efficiency |
| Steric Effects | Smaller substituents (pyrrolidine) may reduce steric hindrance | Bulky carbazole and phenoxazine groups may improve film-forming properties |
| Potential Applications | Unspecified in evidence; inferred use in OLEDs or small-molecule drugs | Explicitly designed as TADF emitters in OLEDs |
Key Differences in Performance and Design
Conjugation and TADF Efficiency: The patent compound’s carbazole-phenoxazine-pyridine system creates a rigid, conjugated framework, enabling efficient triplet-to-singlet exciton conversion via intramolecular charge transfer (ICT) .
Synthetic Complexity: The patent compound’s multi-ring system (carbazole + phenoxazine) likely requires intricate synthetic steps, whereas the target compound’s simpler pyrrolidine and pyridine groups may allow for easier synthesis.
Electron-Withdrawing Effects: The 3-chloropyridin-4-yloxy group in the target compound introduces a strong electron-withdrawing effect, which could stabilize excited states differently compared to the patent compound’s donor-acceptor carbazole-phenoxazine system.
Research Findings and Limitations
- Patent Compound : Demonstrated high external quantum efficiency (EQE > 20%) in OLED prototypes due to optimized TADF properties .
- Target Compound: No performance data is available in the provided evidence. Its efficacy in OLEDs or other applications remains speculative without experimental validation.
Biological Activity
3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a chlorinated pyridine, a pyrrolidine moiety, and a benzonitrile group, suggests various interactions with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can be achieved through several methods, including cyclization reactions involving appropriate precursors. The synthesis typically involves:
- Formation of Pyrrolidine Moiety : Coupling reactions between chloropyridine and pyrrolidine derivatives.
- Carbonyl Group Introduction : Utilizing carbonylation techniques to introduce the carbonyl functionality.
- Benzonitrile Attachment : Final coupling steps to attach the benzonitrile group.
These synthetic routes have been documented in literature, showcasing various reaction conditions and yields .
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile exhibit notable antimicrobial properties. For instance, compounds with chloropyridine moieties have shown efficacy against various bacterial strains, including:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.96 - 7.81 | Strong antibacterial |
| Escherichia coli | >50 | Weak inhibitory |
| Klebsiella pneumoniae | >50 | Weak inhibitory |
| Pseudomonas aeruginosa | >100 | No activity |
These findings suggest that the compound may possess a spectrum of antibacterial activity that warrants further investigation .
Anti-inflammatory Properties
In addition to antimicrobial effects, similar compounds have been evaluated for their anti-inflammatory activities. For example, certain derivatives demonstrated inhibition of nitric oxide production in RAW264.7 cells, indicating potential anti-inflammatory effects:
| Compound | Inhibition Rate (%) at 2 µg/mL |
|---|---|
| Vibripyrrolidine A | 94.48 |
| Other derivatives | <20 |
This suggests that while some derivatives exhibit significant anti-inflammatory properties, others may require further optimization .
Antiviral Activity
Research has also highlighted the antiviral potential of compounds related to 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile. For instance, chloropyridinyl esters have shown inhibitory activity against SARS-CoV-2 protease:
| Compound | IC50 (nM) | EC50 (µM) |
|---|---|---|
| Compound 9a | 160 | 2.8 |
| Compound 13b | 250 | Not specified |
These results indicate that certain structural modifications can enhance antiviral activity, making this class of compounds promising candidates for further development .
Understanding the mechanism of action is crucial for developing effective therapeutics. The interactions of 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile with biological macromolecules can be explored through various techniques such as:
- Molecular Docking Studies : To predict binding affinities and modes.
- Enzyme Inhibition Assays : To evaluate the inhibitory effects on specific targets like proteases.
Such studies will elucidate the pharmacodynamics and pharmacokinetics of this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic aromatic substitution for introducing the 3-chloropyridin-4-yloxy group to pyrrolidine, followed by coupling with benzonitrile via carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (0–5°C for sensitive intermediates) to suppress side reactions like hydrolysis .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Techniques :
- NMR : Confirm regiochemistry of the pyrrolidine-carbonyl linkage and chloropyridine substitution.
- HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., unreacted benzonitrile intermediates).
- FT-IR : Verify carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) functional groups .
Q. How can solubility challenges be addressed during in vitro assays?
- Solutions : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility. For cell-based studies, pre-solubilize in ethanol followed by dilution in culture media to avoid cytotoxicity .
Advanced Research Questions
Q. How does the stereoelectronic profile of the pyrrolidine-carbonyl group influence structure-activity relationships (SAR) in enzyme inhibition?
- SAR Analysis : The pyrrolidine ring’s conformation modulates binding to enzyme active sites. For example, substituents on pyrrolidine (e.g., 3-chloropyridinyloxy) may enhance steric complementarity with hydrophobic pockets in kinases or DPP-4-like enzymes. Computational docking (e.g., AutoDock Vina) can predict interactions with residues like serine or histidine in catalytic domains .
Q. What mechanistic insights explain this compound’s inhibition of dipeptidyl peptidase-4 (DPP-4) or related enzymes?
- Mechanism : The nitrile group may act as a covalent warhead, forming a reversible adduct with the catalytic serine hydroxyl group. The chloropyridine moiety enhances binding affinity via π-π stacking with aromatic residues (e.g., Tyr547 in DPP-4). Validate using enzyme kinetics (Km/Vmax shifts) and X-ray crystallography .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Case Example : If IC₅₀ values vary between recombinant enzyme assays and cell-based models, consider factors like membrane permeability, efflux pumps, or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular glucose uptake for functional validation) to confirm specificity .
Q. What strategies are effective for studying metabolic stability and degradation pathways?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
